Cas no 36067-99-9 (2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine)

2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine is a synthetic organic compound with notable structural features. Its octahydro-1H-pyrido[1,2-a]pyrazine core offers unique chemical properties, while the benzylic substitution enhances its reactivity and stability. This compound is valuable for its potential in medicinal chemistry, acting as a building block for various pharmaceuticals. Its structural diversity and synthetic accessibility make it an intriguing choice for researchers exploring novel molecular frameworks.
2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine structure
36067-99-9 structure
Product name:2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine
CAS No:36067-99-9
MF:C15H22N2
MW:230.348583698273
CID:1081791
PubChem ID:59771341

2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine
    • 2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine
    • 2-benzyl-octahydro-1H-pyrido[1,2-a]pyrazine
    • 2-benzyl-octahydro-pyrido[1,2-a]pyrazine
    • 2-Benzyl-octahydropyrido< 1,2-a> pyrazin
    • AGN-PC-0D3XNR
    • AK-31238
    • SureCN5091037
    • DTXSID00732910
    • IKNPRYWTPFSTAT-UHFFFAOYSA-N
    • SCHEMBL5091037
    • AKOS017560351
    • 2-Benzyloctahydro-2H-pyrido[1,2-a]pyrazine
    • 36067-99-9
    • DB-364613
    • Inchi: InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-16-10-11-17-9-5-4-8-15(17)13-16/h1-3,6-7,15H,4-5,8-13H2
    • InChI Key: IKNPRYWTPFSTAT-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CN2CCN3CCCCC3C2

Computed Properties

  • Exact Mass: 230.17846
  • Monoisotopic Mass: 230.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 6.5Ų
  • XLogP3: 2.5

Experimental Properties

  • PSA: 6.48

2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM168216-5g
2-benzyloctahydro-2H-pyrido[1,2-a]pyrazine
36067-99-9 95%
5g
$*** 2023-05-30
Chemenu
CM168216-5g
2-benzyloctahydro-2H-pyrido[1,2-a]pyrazine
36067-99-9 95%
5g
$808 2021-08-05
Alichem
A029192972-1g
2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine
36067-99-9 95%
1g
$400.00 2023-09-02

Additional information on 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine

Introduction to 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine (CAS No. 36067-99-9) and Its Emerging Applications in Chemical Biology

2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine, identified by the chemical identifier CAS No. 36067-99-9, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the pyrazine family, which is well-documented for its role in various biological processes and medicinal chemistry. The presence of a benzyloctyl substituent and the pyrido[1,2-a]pyrazine core suggests a complex interplay of electronic and steric effects that make this molecule a promising candidate for further investigation.

The structural framework of 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine incorporates a benzyloctyl side chain, which is known to influence both the solubility and metabolic stability of the molecule. This feature is particularly valuable in drug design, as it can enhance bioavailability while minimizing off-target effects. Additionally, the pyrido[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, often found in bioactive molecules that interact with biological targets such as enzymes and receptors.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine. Molecular docking studies have revealed that this compound exhibits potential binding affinity to several therapeutic targets, including kinases and transcription factors. These interactions are of particular interest due to their implications in treating diseases such as cancer and inflammatory disorders. The benzyloctyl moiety appears to modulate the binding affinity by influencing the conformational flexibility of the molecule, thereby enhancing its interaction with biological targets.

In vitro studies have begun to explore the biological activity of 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine, with preliminary results suggesting notable inhibitory effects on certain enzymes implicated in disease pathways. For instance, research has indicated that this compound may interfere with the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Such findings are particularly exciting given the critical role CDKs play in cancer development and progression. Furthermore, the compound's ability to modulate enzyme activity without significant toxicity makes it an attractive candidate for further development into a therapeutic agent.

The synthesis of 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine presents unique challenges due to its complex structural features. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with catalytic processes have improved both yield and purity, enabling researchers to conduct more rigorous biological evaluations. These advancements are crucial for translating laboratory findings into viable drug candidates.

One of the most compelling aspects of 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine is its potential for structural diversification. By modifying the benzyloctyl side chain or exploring different substitution patterns on the pyrido[1,2-a]pyrazine core, chemists can generate a library of derivatives with tailored biological activities. This flexibility is essential for optimizing drug-like properties such as solubility, metabolic stability, and target specificity. The ability to fine-tune these parameters will be critical in developing next-generation therapeutics that address unmet medical needs.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine. Predictive models can now forecast biological activity with remarkable accuracy based on molecular structure alone. These tools have been instrumental in prioritizing compounds for experimental validation and reducing the time required for hit identification. As a result, researchers can now focus their efforts on compounds with the highest potential for success.

The future prospects for 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine are bright, with ongoing studies aimed at elucidating its mechanism of action and exploring its therapeutic potential in preclinical models. Collaborative efforts between academic researchers and industry scientists are expected to yield transformative insights into this compound's applications in medicine. As our understanding of its properties continues to grow, so too will its relevance in addressing some of today's most pressing health challenges.

In conclusion,2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine (CAS No. 36067-99-9) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of structural features and promising biological activities positions it as a valuable asset in ongoing drug discovery efforts within chemical biology.

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